Propyl propylphosphonofluoridate
Description
Propyl propylphosphonofluoridate (IUPAC name: Propyl propylphosphonofluoridoate) is an organophosphorus compound with the molecular formula C₆H₁₄FO₂P and CAS Registry Number 18358-36-6. Its synonyms include O-Propyl propylphosphonofluoridate and n-Propyl propylphosphonofluoridate. Structurally, it features a phosphonofluoridate core with two propyl groups attached, which influences its reactivity, stability, and biological interactions .
Properties
CAS No. |
18358-36-6 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-[fluoro(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 |
InChI Key |
JOBVIQBYCNRBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl propylphosphonofluoridate typically involves the reaction of propylphosphonic dichloride with propyl alcohol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propyl groups. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propyl propylphosphonofluoridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Hydroxyl or amino-substituted phosphonofluoridates.
Scientific Research Applications
Propyl propylphosphonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propyl propylphosphonofluoridate involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Reactivity: this compound’s linear alkyl chains facilitate nucleophilic attack at the phosphorus center, a common mechanism in acetylcholinesterase inhibition. Branched or cyclic analogs show reduced reactivity due to steric effects .
- Cycloalkyl derivatives (e.g., 4-Ethylcyclohexyl) may exhibit higher specificity for biological targets .
- Regulatory Status : Compounds with longer alkyl chains or cyclic structures often face stricter controls (e.g., Schedule I) due to persistence and bioaccumulation risks .
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